molecular formula C5H8F3NO B1392968 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol CAS No. 1251924-07-8

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Cat. No. B1392968
M. Wt: 155.12 g/mol
InChI Key: AEVIMGJBSUCKLH-UHFFFAOYSA-N
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Description

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C5H8F3NO . It is also known by other names such as 3-amino-1-(trifluoromethyl)cyclobutan-1-ol and trans-3-amino-1-(trifluoromethyl)cyclobutan-1-ol .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol consists of a cyclobutanol ring with a trifluoromethyl group and an amino group attached . The InChI code for this compound is 1S/C5H8F3NO/c6-5(7,8)4(10)1-3(9)2-4/h3,10H,1-2,9H2 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol is 155.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its exact mass and monoisotopic mass are 155.05579836 g/mol . The topological polar surface area is 46.2 Ų .

Scientific Research Applications

Tumor Detection and Imaging

  • The compounds syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), analogues of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, have been synthesized for potential use as PET ligands in tumor detection. These compounds have demonstrated high uptake in pancreas and tumor tissues in rat models, suggesting their suitability for imaging brain tumors (Martarello et al., 2002).

Antihypertensive Agents

  • Novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, which are structurally related to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, have shown optimum activity as antihypertensive agents. This series of compounds, especially those with branched alkyl or branched alkylamino groups, displayed antihypertensive effects comparable to existing drugs like cromakalim (Cassidy et al., 1992).

Therapeutic Applications

  • 1-Aminocyclobutane[11C]carboxylic acid, a derivative of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, has shown potential as a tumor-seeking agent. It was preferentially incorporated by several tumor types in animal models and demonstrated minimal toxicity, suggesting its potential in tumor therapy (Washburn et al., 1979).

Neuroprotective Effects

  • Phlegmadine A, a Lycopodium alkaloid with a unique cyclobutane ring structurally similar to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, has shown noticeable protective effects for long-term potentiation impairment in mice, indicating potential neuroprotective applications (Zhang et al., 2019).

properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-3(9)2-4/h3,10H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVIMGJBSUCKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

CAS RN

1251924-07-8, 1408278-16-9
Record name 3-amino-1-(trifluoromethyl)cyclobutan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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